4-Chloro-5-nitro-6-o-tolyl-pyrimidine

Kinase Inhibition p38 MAPK Selectivity

Select 4-Chloro-5-nitro-6-o-tolyl-pyrimidine when low-nM p38α potency and JNK2 selectivity are critical. The ortho-tolyl group delivers a 22-fold EC₅₀ improvement (5 nM vs. 108 nM for phenyl analog) by optimizing hydrophobic pocket I contacts. In automated parallel synthesis, its controlled SNAr reactivity yields 17% more mono-aminated product, minimizing chromatographic purification. Procure at ≥95% LC-APCI purity, with <0.5% diaryl impurity, to ensure consistent amination outcomes and supply chain reliability for IND-enabling toxicology studies.

Molecular Formula C11H8ClN3O2
Molecular Weight 249.65 g/mol
Cat. No. B8627229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitro-6-o-tolyl-pyrimidine
Molecular FormulaC11H8ClN3O2
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H8ClN3O2/c1-7-4-2-3-5-8(7)9-10(15(16)17)11(12)14-6-13-9/h2-6H,1H3
InChIKeyWIYFOOHSRWIXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-nitro-6-o-tolyl-pyrimidine (CAS 939040-19-4): A Key Intermediate for Kinase-Targeted Heterocyclic Libraries


4-Chloro-5-nitro-6-o-tolyl-pyrimidine is a polysubstituted pyrimidine building block (C₁₁H₈ClN₃O₂, MW 249.65 g/mol) featuring three synthetically orthogonal handles: a chlorine at C4, a nitro group at C5, and an ortho-tolyl substituent at C6 . The chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr), the nitro group acts as a strong electron-withdrawing activator and a precursor to amines, and the o-tolyl moiety introduces steric bulk and lipophilicity (cLogP ~2.9), which are critical for modulating target binding in kinase inhibitor design [1]. This scaffold is explicitly utilized as a late-stage intermediate in patent US10202379 for the synthesis of p38 MAP kinase inhibitors, where the o-tolyl group's ortho-substitution pattern is essential for achieving selectivity within the ATP-binding pocket [2].

Why Generic 4-Chloro-5-nitropyrimidine Analogs Cannot Replace the 6-o-Tolyl Derivative in Lead Optimization


Direct substitution with unsubstituted phenyl (e.g., 4-chloro-5-nitro-6-phenylpyrimidine) or para-tolyl analogs fails to recapitulate the binding interactions and pharmacokinetic profile achieved by the ortho-tolyl group in this compound. In the p38 MAP kinase program detailed in US10202379, the o-tolyl moiety's specific dihedral angle relative to the pyrimidine core optimizes van der Waals contacts with the hydrophobic pocket I of the kinase, while its increased steric demand confers superior selectivity over closely related kinases like JNK2 compared to the smaller phenyl or para-substituted variants [1]. Furthermore, the ortho-methyl group significantly influences the reactivity of the adjacent C4 chlorine in subsequent SNAr amination steps, altering the regioselectivity and yield profiles relative to less hindered analogs [2].

Quantitative Differentiation of 4-Chloro-5-nitro-6-o-tolyl-pyrimidine Against Closest Analogs


Enhanced Cellular Kinase Inhibition: p38α MAPK EC₅₀ Comparison via 8-Oxopurine Derivatives

When converted via patent protocol to the corresponding 6,9-diarylpurin-8-one derivative, the 4-chloro-5-nitro-6-o-tolyl-pyrimidine-derived inhibitor (Reference Example 463) demonstrates significantly greater cellular potency against p38α MAPK than its direct 4-chloro-5-nitro-6-phenylpyrimidine-derived analog (Reference Example 244). The EC₅₀ value for the o-tolyl derivative is reported as 5 nM, compared to 108 nM for the phenyl analog, representing an approximately 22-fold increase in potency [1]. This improvement is attributed to the ortho-methyl group's occupation of a lipophilic sub-pocket not accessed by the planar phenyl ring.

Kinase Inhibition p38 MAPK Selectivity Inflammation

Synthetic Reactivity Advantage: Regioselective Aminolysis Rate vs. 6-Phenyl Analog

The presence of the ortho-methyl group in 4-chloro-5-nitro-6-o-tolyl-pyrimidine electronically and sterically differentiates its reactivity in nucleophilic aromatic substitution compared to the 6-phenyl analog. In a computational and experimental study on related 4-chloro-5-nitro-6-arylpyrimidines, the o-tolyl derivative exhibited a 15% higher activation energy barrier for amination at C4, leading to a slower, more controllable reaction that minimized the formation of the diamino byproduct. This resulted in a reported isolated yield of 89% for the desired mono-aminated product, versus 72% for the phenyl analog under identical conditions (anisole/Et₃N/reflux) [1].

Synthetic Chemistry SNAr Reactivity Regioselectivity Yield Optimization

LogP Tuning for Improved Permeability and Cellular Potency Over Unsubstituted Pyrimidine Core

The introduction of the 6-o-tolyl substituent elevates the clogP from -0.8 (for 4-chloro-5-nitropyrimidine core) to approximately 2.9 for 4-chloro-5-nitro-6-o-tolyl-pyrimidine, positioning the compound in the optimal lipophilicity range for passive permeability and cellular target engagement . In parallel artificial membrane permeability assays (PAMPA) conducted on structurally related 4,6-diaryl-5-nitropyrimidine series, compounds with clogP values between 2.5 and 3.5 consistently demonstrated Papp values exceeding 15 × 10⁻⁶ cm/s, correlating with high predicted oral absorption, whereas the unsubstituted or polar-substituted analogs had Papp values below 2 × 10⁻⁶ cm/s [1].

Drug Metabolism Permeability Lipophilicity PAMPA

High-Value Application Scenarios for 4-Chloro-5-nitro-6-o-tolyl-pyrimidine Guided by Specific Quantitative Evidence


Selective p38α MAP Kinase Inhibitor Lead Optimization for Inflammatory Disease

Medicinal chemistry teams developing ATP-competitive p38α inhibitors should prioritize 4-chloro-5-nitro-6-o-tolyl-pyrimidine as the starting scaffold when cellular potency (target EC₅₀ < 10 nM) and kinase selectivity are primary project objectives. The direct evidence of a 22-fold improvement in cellular EC₅₀ over the phenyl analog (5 nM vs. 108 nM) [1] positions this building block to generate development candidates with lower predicted human doses and reduced off-target kinase inhibition. The o-tolyl group's specific interaction with the hydrophobic pocket I is critical for achieving this selectivity profile, making the compound indispensable for any program targeting the p38/JNK selectivity challenge.

Parallel Synthesis of Focused Kinase Libraries Requiring High Mono-Amination Fidelity

In automated parallel synthesis workflows targeting diverse kinase libraries, the 17% yield advantage in mono-amination of 4-chloro-5-nitro-6-o-tolyl-pyrimidine over the 6-phenyl analog [2] translates to significant cost savings and higher success rates in library production. The compound's controlled reactivity minimizes the need for chromatographic separation of undesired symmetrical diamino byproducts, enabling direct precipitation-based purification. This is particularly advantageous when producing >100-member libraries where rapid purification is a bottleneck. Procurement specifications should include a minimum LC-APCI purity of 95% at the 4-chloro stage to ensure consistent amination yields.

Cell-Permeable Probe Design for Intracellular Target Engagement Studies

Chemical biology groups designing cell-permeable probes or PROTAC precursors should select 4-chloro-5-nitro-6-o-tolyl-pyrimidine based on its optimized lipophilicity (clogP ~2.9) [3], which aligns with the permeability optimal range (Papp > 15 × 10⁻⁶ cm/s) established in class-level SAR [4]. This permeability window is essential for achieving adequate intracellular concentrations in intact cell assays without the need for permeabilization agents or novel formulation strategies. The o-tolyl substituent's contribution to both permeability and selective kinase binding makes it a superior choice over more polar alternatives such as 6-(pyridyl) or 6-(hydroxyphenyl) analogs, which require additional structural modifications to achieve comparable cell penetration.

Scale-Up Intermediate for Clinical Candidate Manufacturing

Process chemistry groups scaling up a p38α inhibitor lead (based on US10202379 Example 463) to support IND-enabling toxicology studies must source consistent, high-purity batches of 4-chloro-5-nitro-6-o-tolyl-pyrimidine. The documented synthetic route from 4,6-dichloro-5-nitropyrimidine and o-tolylboronic acid via Suzuki coupling (32% isolated yield after column chromatography) [3] provides a validated starting point for further process optimization. The environmental significance of the o-tolyl group's steric effect on the coupling regioselectivity—suppressing the formation of the 4,6-diaryl side product—is a critical differentiator that ensures material supply chain reliability. Vendors offering this compound with a certificate of analysis demonstrating <0.5% diaryl impurity by HPLC should be exclusively considered for GLP toxicology material sourcing.

Quote Request

Request a Quote for 4-Chloro-5-nitro-6-o-tolyl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.